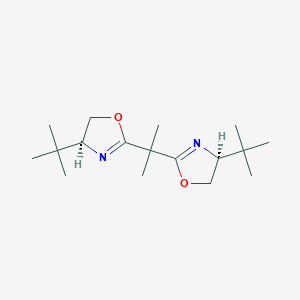

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Description

The exact mass of the compound (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMGLJUMNRDNMX-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131833-93-7 | |

| Record name | 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131833-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Bu-box, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131833937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-BU-BOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2268A05V3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S,S)-t-BuBox Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of the chiral ligand (S,S)-t-BuBox, formally known as (S,S)-(-)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline). This C2-symmetric bis(oxazoline) ligand is a staple in asymmetric catalysis, valued for its effectiveness in a wide range of enantioselective transformations. This document details a highly efficient one-pot synthesis protocol, alternative synthetic approaches, and robust purification methods, supported by quantitative data and characterization details.

Introduction to (S,S)-t-BuBox

The (S,S)-t-BuBox ligand belongs to a privileged class of chiral ligands widely employed in asymmetric synthesis. Its rigid backbone and well-defined chiral environment, created by the two bulky tert-butyl groups, allow for excellent stereocontrol in metal-catalyzed reactions. These reactions are crucial in the synthesis of chiral molecules, which are fundamental building blocks for many pharmaceuticals and fine chemicals.

One-Pot Synthesis via Zinc Triflate Catalysis

A highly efficient and scalable one-pot synthesis of (S,S)-t-BuBox involves the condensation of a dinitrile with a chiral β-amino alcohol, catalyzed by zinc triflate. This method is often preferred due to its high yields, which can exceed 90%, and its operational simplicity, sometimes circumventing the need for chromatographic purification.

Experimental Protocol: One-Pot Synthesis

Materials:

-

2,2-Dimethylmalononitrile

-

(S)-tert-leucinol

-

Zinc Triflate (Zn(OTf)₂)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a two-necked round-bottom flask fitted with a reflux condenser and under an argon atmosphere, add 2,2-dimethylmalononitrile (1.0 eq) and zinc triflate (1.0 eq).

-

Add anhydrous toluene to the flask and stir the solution for 5 minutes.

-

In a separate flask, dissolve (S)-tert-leucinol (2.0 eq) in anhydrous toluene.

-

Add the (S)-tert-leucinol solution to the reaction flask.

-

Heat the reaction mixture to reflux and maintain for 72 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with brine (3 x volume) and saturated sodium bicarbonate solution (3 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

This straightforward workup often yields the (S,S)-t-BuBox ligand in high purity.[1]

Alternative Synthesis from Diacid Chloride

An alternative, more traditional multi-step synthesis involves the reaction of a diacid chloride with the chiral amino alcohol, followed by cyclization to form the bis(oxazoline) rings.

Experimental Protocol: Two-Step Synthesis

Step 1: Amide Formation

-

In a round-bottom flask, dissolve (S)-tert-leucinol (2.2 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add triethylamine (2.2 eq).

-

Slowly add a solution of 2,2-dimethylmalonyl dichloride (1.0 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the combined organic layers and concentrate to obtain the crude bis(amide).

Step 2: Cyclization

-

Dissolve the crude bis(amide) in a suitable solvent such as dichloromethane.

-

Add a dehydrating agent, for example, thionyl chloride, and stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction and work up to isolate the crude (S,S)-t-BuBox ligand.

Purification of (S,S)-t-BuBox

The purification method for (S,S)-t-BuBox depends on the purity of the crude product obtained from the synthesis.

1. Extractive Work-up: As mentioned in the one-pot protocol, a simple extractive work-up with brine and sodium bicarbonate can be sufficient to obtain a pure product, especially when the reaction proceeds to completion.[1]

2. Flash Column Chromatography: For crude products requiring further purification, flash column chromatography on silica gel is a standard method.

-

Eluent System: A common eluent system is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the product.[2][3] For basic ligands like bis(oxazolines), adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking and improve separation.

3. Recrystallization: Recrystallization from a suitable solvent is an effective method for obtaining highly pure, crystalline (S,S)-t-BuBox.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and hexane, or a mixture of solvents.[4] For (S,S)-t-BuBox, a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or pentane) can be effective.[5]

-

General Procedure: Dissolve the crude solid in a minimal amount of the hot "good" solvent. While still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[6][7]

Data Presentation

| Parameter | (S,S)-t-BuBox | Reference |

| Molecular Formula | C₁₇H₃₀N₂O₂ | |

| Molecular Weight | 294.43 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 89-91 °C | |

| Optical Activity [α]²⁰/D | -120° (c = 5 in chloroform) | |

| One-Pot Synthesis Yield | >90% | [1] |

Characterization Data

Detailed spectroscopic data is crucial for confirming the identity and purity of the synthesized ligand.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.0 ppm), the isopropylidene bridge methyl groups (two singlets), and the protons on the oxazoline ring (multiplets in the range of 3.8-4.2 ppm).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the quaternary carbons of the tert-butyl and isopropylidene groups, as well as the carbons of the oxazoline ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the (S,S)-t-BuBox ligand.

Experimental Workflows

The following diagrams illustrate the synthesis and purification workflows described above.

References

- 1. orgsyn.org [orgsyn.org]

- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Physical Properties of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the chiral ligand (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), commonly known as (S,S)-t-BuBOX. This C2-symmetric bis(oxazoline) ligand is a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of a wide array of chemical compounds. Understanding its physical properties is paramount for its effective application in synthetic chemistry, particularly in the development of pharmaceutical intermediates.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is presented below. These properties are crucial for its handling, storage, and application in catalytic systems.

| Property | Value |

| Molecular Formula | C₁₇H₃₀N₂O₂[1] |

| Molecular Weight | 294.43 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 89-91 °C[1][2] |

| Optical Rotation | [α]²⁰/D -120° (c=5, in chloroform)[2] |

| Boiling Point | 350.4 ± 25.0 °C (Predicted)[1] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted)[1] |

| Solubility | Insoluble in water; soluble in common organic solvents.[1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) are outlined below. These protocols are based on standard laboratory techniques for the characterization of organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), a sharp melting range of 89-91 °C is indicative of a high-purity sample.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[3]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface to compact the powder.[4][5]

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Set the apparatus to heat at a rapid rate to quickly approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point (89 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.[5]

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4]

-

Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

Optical Rotation Measurement

As a chiral molecule, (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) rotates the plane of polarized light. The specific rotation is a characteristic physical constant.

Apparatus:

-

Polarimeter

-

Sodium D line lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.5 g of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline).

-

Dissolve the weighed sample in chloroform in a 10 mL volumetric flask and dilute to the mark to achieve a concentration of 5 g/100 mL (c=5). Ensure the solution is homogeneous.

-

Calibrate the polarimeter with a blank solvent (chloroform).

-

Rinse the polarimeter cell with a small amount of the sample solution before filling it, ensuring no air bubbles are present.[6][7]

-

Place the filled cell into the polarimeter and record the observed rotation at a constant temperature, typically 20 °C.[8][9]

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[10]

-

Solubility Determination

Understanding the solubility of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is essential for selecting appropriate solvents for its use in catalytic reactions.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A range of common organic solvents (e.g., chloroform, dichloromethane, tetrahydrofuran, toluene, ethanol, methanol, acetone).

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) into a series of test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different organic solvent.

-

Agitate the mixtures using a vortex mixer for a set period (e.g., 1-2 minutes) at a constant temperature.

-

Visually inspect each test tube to determine if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

-

For a more quantitative assessment, the amount of dissolved solute can be determined by techniques such as UV-Vis spectroscopy or by carefully evaporating the solvent from a filtered, saturated solution and weighing the residue.[11][12]

Application in Asymmetric Catalysis: An Experimental Workflow

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is a privileged ligand for a variety of metal-catalyzed asymmetric reactions. A prominent example is the copper-catalyzed enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, which is a powerful method for the synthesis of chiral indole derivatives.[13][14][15]

The following diagram illustrates a typical experimental workflow for this reaction.

Caption: Experimental workflow for the copper-catalyzed asymmetric Friedel-Crafts alkylation.

References

- 1. Page loading... [guidechem.com]

- 2. 2,2′-异亚丙基双[(4S)-4-叔丁基-2-噁唑啉] 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. youtube.com [youtube.com]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. digicollections.net [digicollections.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Tert-Butyl Bisoxazoline Ligand Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of metal complexes featuring tert-butyl bisoxazoline (t-BuBOX) ligands. These C₂-symmetric chiral ligands are pivotal in asymmetric catalysis, and understanding their three-dimensional structure is crucial for optimizing catalyst design and reaction outcomes. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and visualizes the catalytic pathway in which they participate.

Introduction to Tert-Butyl Bisoxazoline (t-BuBOX) Ligands

Bisoxazoline (BOX) ligands are a class of privileged C₂-symmetric chiral ligands widely employed in asymmetric catalysis. The tert-butyl substituted variant, t-BuBOX, is particularly effective in a range of metal-catalyzed reactions, including Diels-Alder reactions, aldol additions, and Michael additions.[1][2] The steric bulk of the tert-butyl groups creates a well-defined chiral environment around the metal center, which is key to achieving high levels of enantioselectivity.[1] X-ray crystallography is an indispensable tool for elucidating the precise coordination geometry of these metal-ligand complexes, providing insights into the catalyst's structure and its influence on the stereochemical outcome of a reaction.[3][4]

Experimental Protocols

Synthesis of (S,S)-tert-Butyl-Bis(oxazoline) ((S,S)-t-BuBOX) Ligand

This protocol describes a common two-step synthesis from the corresponding amino alcohol.[5]

-

Amide Formation: To a solution of (S)-valinol (2.0 equiv.) in a suitable solvent such as dichloromethane, add triethylamine (2.5 equiv.). Cool the mixture to 0 °C and slowly add dimethylmalonyl dichloride (1.0 equiv.). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Cyclization: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude diamide in a fresh portion of dichloromethane. Add thionyl chloride (2.2 equiv.) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Purification: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to afford the pure (S,S)-t-BuBOX ligand.

Preparation of the Cu((S,S)-t-BuBOX)₂ Complex

This procedure outlines the formation of a common copper(II) catalyst.[6][7]

-

Complex Formation: In a glovebox or under an inert atmosphere, dissolve (S,S)-t-BuBOX (1.0 equiv.) in anhydrous dichloromethane. To this solution, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv.).

-

Stirring and Isolation: Stir the resulting mixture at room temperature for 2-4 hours. The color of the solution will typically change, indicating complex formation. The solvent can be removed under vacuum to yield the catalyst as a solid, which can often be used without further purification.

-

Crystallization: For X-ray analysis, single crystals can be grown by slow vapor diffusion of a non-coordinating anti-solvent (e.g., pentane or diethyl ether) into a concentrated solution of the complex in a coordinating solvent like dichloromethane or acetonitrile.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for the crystal structure determination of a t-BuBOX metal complex.

-

Crystal Mounting: A suitable single crystal of the complex is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[3]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.[8]

Data Presentation: Crystallographic Data of t-BuBOX Metal Complexes

The coordination geometry of metal-t-BuBOX complexes is often distorted from ideal geometries due to the steric demands of the ligand. The following tables summarize key crystallographic parameters for representative copper and nickel complexes.

Table 1: Selected Crystallographic Data for --INVALID-LINK--₂

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₃₂CuF₆N₂O₈S₂ | [4] |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2₁ | [4] |

| a (Å) | 10.123(2) | [4] |

| b (Å) | 15.456(3) | [4] |

| c (Å) | 19.876(4) | [4] |

| Coordination Geometry | Distorted Square Planar/Pyramidal | [4][9] |

Table 2: Comparison of Distortion Angles in M(t-BuBOX)Cl₂ Complexes

The distortion from ideal tetrahedral or square planar geometry can be quantified by the angles θ1 and θ2 between the ligand's N-M-N plane and the Cl-M-Cl plane.

| Metal (M) | Ligand | Anion | θ1/θ2 (°) | Reference |

| Zn | (S)-1-tBu | Cl | 32/22 | [10] |

| Ni | (S)-1-tBu | Cl | 23/23 | [10] |

| Cu | (S)-1-tBu | Cl | 45/45 | [10] |

Visualizations

Experimental Workflow for Crystal Structure Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rigaku.com [rigaku.com]

- 3. excillum.com [excillum.com]

- 4. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rameshrasappan.com [rameshrasappan.com]

Spectroscopic Data Analysis of (S,S)-t-BuBox: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S,S)-2,2'-(isopropylidene)bis(4-tert-butyl-2-oxazoline), commonly known as (S,S)-t-BuBox. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for acquiring such data and illustrates the typical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra in public databases, this section presents predicted data based on the chemical structure of (S,S)-t-BuBox and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy

The proton NMR spectrum of (S,S)-t-BuBox is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~ 1.0 - 1.2 | Singlet | 18H |

| Methylene (CH₂) | ~ 3.8 - 4.2 | Multiplet | 4H |

| Methine (CH) | ~ 4.2 - 4.5 | Multiplet | 2H |

| Isopropylidene (C(CH₃)₂) | ~ 1.5 - 1.7 | Singlet | 6H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (C(CH₃)₃) | ~ 25 - 30 |

| tert-Butyl Quaternary (C(CH₃)₃) | ~ 30 - 35 |

| Methylene (CH₂) | ~ 65 - 75 |

| Methine (CH) | ~ 70 - 80 |

| Oxazoline (C=N) | ~ 160 - 170 |

| Isopropylidene Quaternary | ~ 90 - 100 |

| Isopropylidene Methyl (C(CH₃)₂) | ~ 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) stretching | 2850 - 3000 | Medium to Strong |

| C=N (oxazoline) stretching | 1640 - 1680 | Medium |

| C-O stretching | 1000 - 1300 | Strong |

| C-N stretching | 1000 - 1350 | Medium |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[3] For (S,S)-t-BuBox (C₁₇H₃₀N₂O₂), the expected molecular weight is approximately 294.43 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 294. The fragmentation pattern of oxazolines often involves cleavage of the ring.[4] Common fragments for this molecule might include the loss of a tert-butyl group ([M-57]⁺) or cleavage of the isopropylidene bridge.

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for a compound such as (S,S)-t-BuBox.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the (S,S)-t-BuBox sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.[5]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

ATR: Place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct insertion for solids or injection of a solution for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile compounds that often leads to extensive fragmentation. Soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for elucidating the structure of a chemical compound using a combination of spectroscopic techniques.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Investigation on mass spectral fragmentation mechanism of C >2>-symmetric chiral bis(oxazoline) and bis(thiazollne) - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. compoundchem.com [compoundchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Mechanism of Stereochemical Induction by Bis(oxazoline) Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bis(oxazoline) (BOX) Ligands

Bis(oxazoline) (BOX) ligands are a class of C2-symmetric chiral ligands that have become indispensable in the field of asymmetric catalysis.[1] Their prevalence is due to their modular synthesis, stability, and ability to form well-defined complexes with a wide variety of metals, leading to high levels of stereocontrol in numerous chemical transformations.[1][2] Often referred to as "privileged chiral ligands," their robust performance has made them crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[3]

The fundamental structure of a BOX ligand features two oxazoline rings connected by a linker, which is commonly a methylene (BOX) or a pyridine (PyBOX) unit.[1] Chirality is introduced via chiral amino alcohols, which are readily available from the chiral pool (e.g., derived from amino acids like valinol).[3] The stereogenic centers are typically located at the 4-position of the oxazoline rings. The substituents at this position (R in the diagram below) are the primary determinants of the ligand's stereodirecting ability, creating a precisely defined chiral environment around the metal center.[1][4] The C2-symmetry of the ligand simplifies the number of potential transition states in a reaction, which is a key factor in achieving high enantioselectivity.[4]

Caption: General chemical structure of a C2-symmetric bis(oxazoline) (BOX) ligand.

Core Mechanism of Stereochemical Induction

The high levels of enantioselectivity achieved with BOX ligands are attributed to their ability to create a rigid and well-defined chiral space around a coordinated metal ion. The mechanism is primarily governed by steric repulsion, where the bulky substituents of the ligand dictate the trajectory of substrate approach.

Formation of the Chiral Lewis Acid Complex

The first step in the catalytic cycle is the coordination of the BOX ligand to a metal salt (e.g., Cu(OTf)₂, MgI₂, FeCl₂) to form a chiral Lewis acid complex.[2][4] The geometry of this complex is critical for the subsequent stereochemical induction. Depending on the metal, its oxidation state, and the counter-ions, different geometries can be adopted, with the most common being square-planar and tetrahedral.[2][4]

-

Square-Planar Model: This is the most widely accepted model, particularly for Cu(II) complexes.[1][3] The BOX ligand acts as a bidentate ligand, coordinating to the metal through its two nitrogen atoms. This arrangement forces the bulky substituents on the oxazoline rings into a conformation that effectively shields the top and bottom faces of the metal center.

-

Tetrahedral Model: For other metals, such as Mg(II), a tetrahedral geometry is often proposed.[4] The change in geometry can alter which face of the substrate is shielded, sometimes leading to a reversal of enantioselectivity compared to copper catalysts.[4]

Substrate Coordination and Facial Shielding

Once the chiral catalyst is formed, the substrate (e.g., a dienophile in a Diels-Alder reaction) coordinates to the Lewis acidic metal center. This coordination is typically bidentate, which fixes the substrate's orientation relative to the ligand. The C2-symmetric arrangement of the bulky substituents on the BOX ligand creates a "chiral pocket" that blocks one of the two prochiral faces of the coordinated substrate.[1] The incoming reagent is therefore directed to attack the less sterically hindered face, resulting in the preferential formation of one enantiomer.[1][2]

The steric bulk of the ligand's substituents is paramount; a general trend shows that sterically more demanding groups, such as tert-butyl (tBu-Box), often lead to higher enantioselectivities than smaller groups like phenyl (Ph-Box) or isopropyl (iPr-Box).[1][5]

Caption: Proposed stereochemical induction model for a BOX-Metal catalyzed reaction.

Data Summary: Ligand Performance in Key Asymmetric Reactions

The choice of the substituent on the bis(oxazoline) ligand has a profound impact on the outcome of an asymmetric reaction.[1] The following tables summarize the performance of common BOX ligands in several key transformations, highlighting the trend of increasing enantioselectivity with greater steric bulk.

Table 1: Copper-Catalyzed Diels-Alder Reaction

Reaction: Cyclopentadiene with N-Acryloyl-2-oxazolidinone.

| Ligand Substituent (R) | Catalyst (mol%) | Temp (°C) | Yield (%) | endo:exo | ee (%) of endo | Reference |

| Phenyl (Ph-BOX) | 10 | -78 | 82 | >99:1 | 30 | [4] |

| Isopropyl (iPr-BOX) | 10 | -78 | 85 | >99:1 | 58 | [4] |

| tert-Butyl (tBu-BOX) | 10 | -78 | 92 | >99:1 | 98 | [1][4] |

Table 2: Copper-Catalyzed Cyclopropanation

Reaction: Styrene with Ethyl Diazoacetate.

| Ligand Substituent (R) | Catalyst (mol%) | Temp (°C) | Yield (%) | trans:cis | ee (%) of trans | Reference |

| Phenyl (Ph-BOX) | 1 | 25 | 75 | 75:25 | 90 | [1] |

| tert-Butyl (tBu-BOX) | 1 | 25 | 85 | 70:30 | 99 | [1] |

Table 3: Copper-Catalyzed Henry (Nitroaldol) Reaction

Reaction: o-Anisaldehyde with Nitromethane.

| Ligand Substituent (R) | Catalyst (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |

| tert-Butyl (tBu-BOX) | 5 | -40 | 78 | 85 | [6] |

| Isopropyl (iPr-BOX) | 5 | -40 | >75 | ~70 | [6] |

Experimental Protocols

Reproducibility is critical in asymmetric catalysis. Below is a representative protocol for a copper-catalyzed Diels-Alder reaction, a benchmark for testing BOX ligand efficacy.

General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction[1]

-

Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), the chiral bis(oxazoline) ligand (0.11 mmol, 1.1 equiv) is dissolved in anhydrous dichloromethane (5 mL). To this solution, copper(II) triflate (Cu(OTf)₂) (0.10 mmol, 1.0 equiv) is added at room temperature. The mixture is stirred for 1-4 hours, during which the solution typically turns a clear blue or green, indicating complex formation.

-

Reaction Initiation: The resulting catalyst solution is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). The dienophile (1.0 mmol, 10 equiv relative to catalyst) is then added, and the mixture is stirred for an additional 10-15 minutes.

-

Diene Addition: The diene (3.0 mmol, 3.0 equiv relative to dienophile) is added dropwise to the cold solution over several minutes.

-

Monitoring and Quenching: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Caption: A typical experimental workflow for a BOX-Cu(II) catalyzed reaction.

Conclusion

Chiral bis(oxazoline) ligands are a highly effective and versatile class for a multitude of asymmetric transformations.[1] The mechanism of stereochemical induction is predominantly based on a steric model where the C2-symmetric ligand forms a rigid chiral pocket around a metal center. This conformationally constrained environment effectively blocks one prochiral face of a coordinated substrate, guiding the attack of a reagent to the opposite, less-hindered face. The steric bulk of the ligand's substituents is the most critical parameter for optimization, with larger groups generally affording higher levels of enantioselectivity. A thorough understanding of these structure-activity relationships and the underlying coordination chemistry is essential for researchers aiming to design new catalysts and develop efficient enantioselective syntheses.

References

- 1. benchchem.com [benchchem.com]

- 2. rameshrasappan.com [rameshrasappan.com]

- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polytopic bis(oxazoline)-based ligands for recoverable catalytic systems applied to the enantioselective Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Chemical Properties and Applications of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (CAS 131833-93-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral ligand with CAS number 131833-93-7, commonly known as (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) or (S,S)-t-Bu-box. This versatile ligand is a cornerstone in modern asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.

Core Chemical Properties

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is a C₂-symmetric chiral bis(oxazoline) ligand. Its rigid structure and well-defined chiral environment make it highly effective in a variety of metal-catalyzed enantioselective transformations.

| Property | Value |

| CAS Number | 131833-93-7 |

| Common Names | (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), (S,S)-t-Bu-box, 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] |

| Molecular Formula | C₁₇H₃₀N₂O₂[1][2][3] |

| Molecular Weight | 294.43 g/mol [1][2][4] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 89-91 °C[1] |

| Boiling Point | 350.4 ± 25.0 °C (Predicted)[1] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted)[1] |

| Optical Activity | [α]₂₀/D -120° (c = 5 in chloroform)[1] |

| Solubility | Insoluble in water; soluble in common organic solvents[1] |

Physicochemical Data

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 43.2 Ų[4] |

| Number of Heavy Atoms | 21[5] |

| Fraction Csp3 | 0.88[5] |

| Number of Rotatable Bonds | 4[5] |

| Number of H-bond Acceptors | 4[5] |

| Number of H-bond Donors | 0[5] |

| Molar Refractivity | 95.02[5] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of (S,S)-t-Bu-box in asymmetric synthesis. Below are representative protocols for the preparation of the active catalyst and its use in a highly enantioselective Diels-Alder reaction.

Protocol 1: Preparation of the Cu((S,S)-t-Bu-box)₂ Catalyst Solution

This protocol outlines the in-situ formation of the active copper(II)-bis(oxazoline) complex, a widely used catalyst for various enantioselective reactions.

Materials:

-

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-box)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S,S)-t-Bu-box (1.05 equivalents) in anhydrous dichloromethane.

-

In a separate flame-dried flask, dissolve Cu(OTf)₂ (1.0 equivalent) in anhydrous dichloromethane.

-

Transfer the ligand solution to the Cu(OTf)₂ solution via cannula.

-

Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation. The resulting solution is the catalyst stock solution (e.g., 0.01 M).

Protocol 2: Enantioselective Diels-Alder Reaction of an N-Acryloyloxazolidinone with Cyclopentadiene

This protocol details a typical application of the pre-formed --INVALID-LINK--₂ catalyst in an asymmetric Diels-Alder reaction.

Materials:

-

N-Acryloyloxazolidinone (dienophile)

-

Freshly cracked cyclopentadiene (diene)

-

--INVALID-LINK--₂ catalyst solution (from Protocol 1)

-

Activated 4 Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add the N-acryloyloxazolidinone (1.0 mmol).

-

Add anhydrous dichloromethane (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

To the cooled solution, add the prepared catalyst solution (e.g., 10 mol%, 10 mL of a 0.01 M stock solution) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equivalents) dropwise to the reaction mixture.

-

Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Signaling Pathways and Experimental Workflows

As a synthetic chiral ligand, (S,S)-t-Bu-box is not known to be involved in biological signaling pathways. Its primary role is to create a chiral environment around a metal center to influence the stereochemical outcome of a chemical reaction. The following diagrams illustrate the workflow for catalyst preparation and a generalized catalytic cycle for a Diels-Alder reaction.

References

- 1. orgsyn.org [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of (S,S)-t-BuBox for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility in a Research Context

The solubility of a catalyst or ligand like (S,S)-t-BuBox is a critical parameter in reaction optimization. It directly influences reaction kinetics, concentration, and the homogeneity of the reaction mixture. In drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility.[1][2] The principles governing solubility are often summarized by the adage "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[3]

Quantitative Solubility Data

Specific solubility values for (S,S)-t-BuBox are typically determined empirically within the context of a specific research application. The following table provides a template for researchers to systematically record and present their experimentally determined solubility data for (S,S)-t-BuBox at a standard temperature (e.g., 25°C).

Table 1: Solubility of (S,S)-t-BuBox in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | 1.89 | Data to be determined | Data to be determined | e.g., Insoluble |

| Toluene | 2.38 | Data to be determined | Data to be determined | e.g., Sparingly soluble |

| Diethyl Ether | 4.34 | Data to be determined | Data to be determined | e.g., Soluble |

| Tetrahydrofuran (THF) | 7.52 | Data to be determined | Data to be determined | e.g., Freely soluble |

| Dichloromethane (DCM) | 9.08 | Data to be determined | Data to be determined | e.g., Freely soluble |

| Acetone | 20.7 | Data to be determined | Data to be determined | e.g., Soluble |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined | e.g., Sparingly soluble |

| Ethanol | 24.5 | Data to be determined | Data to be determined | e.g., Slightly soluble |

| Methanol | 32.7 | Data to be determined | Data to be determined | e.g., Slightly soluble |

| Water | 80.1 | Data to be determined | Data to be determined | e.g., Insoluble |

Qualitative terms such as "freely soluble," "soluble," "sparingly soluble," and "insoluble" should be correlated with quantitative data where possible.

Experimental Protocol for Thermodynamic Solubility Determination

The most definitive method for assessing solubility is the shake-flask method, which measures thermodynamic or equilibrium solubility.[4][5][6] This method determines the saturation point of a solution where the dissolved compound is in equilibrium with its undissolved solid form.[4]

Objective: To determine the maximum concentration of (S,S)-t-BuBox that can be dissolved in a given organic solvent at a specified temperature to reach equilibrium.

Materials:

-

(S,S)-t-BuBox (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Accurately weigh an excess amount of solid (S,S)-t-BuBox into a glass vial. The excess is crucial to ensure that saturation is achieved.[5]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermomixer or shaker set to a constant temperature (e.g., 25°C). Agitate the mixture vigorously for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[4][6] The time required may vary depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Quantification:

-

Prepare a series of standard solutions of (S,S)-t-BuBox of known concentrations.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted sample and the standard solutions using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy to determine the concentration of (S,S)-t-BuBox in the saturated solution.[2][7]

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Researchers should be aware that several factors can influence the measured solubility of (S,S)-t-BuBox:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

Purity: The purity of both the (S,S)-t-BuBox and the solvent can affect solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[5]

-

Time: Sufficient time must be allowed for the system to reach true thermodynamic equilibrium. Kinetic solubility, often measured in high-throughput screening, can overestimate equilibrium solubility.[5]

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. chem.ws [chem.ws]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

commercial suppliers of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

An In-depth Technical Guide to (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

For Researchers, Scientists, and Drug Development Professionals

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), commonly referred to as (S,S)-tBu-BOX, is a C₂-symmetric bis(oxazoline) ligand renowned for its efficacy in asymmetric catalysis. Its rigid structure, derived from the chiral amino alcohol (S)-tert-leucinol, creates a well-defined chiral environment around a coordinated metal center. This steric control enables high enantioselectivity in a wide array of chemical transformations, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and research applications.

Commercial Availability

(S,S)-tBu-BOX is readily available from several major chemical suppliers, ensuring a consistent supply for research and development purposes. Key commercial sources include:

-

Sigma-Aldrich (Merck): A prominent supplier offering the ligand in various quantities, often with detailed specifications and supporting documentation.[1][2][3]

-

Thermo Fisher Scientific: Available under the Thermo Scientific Chemicals and Acros Organics brands, providing different grades and pack sizes.[4][5]

-

TCI Chemicals: A well-established supplier of research chemicals, listing the compound with its specific product number.[6]

-

Strem Chemicals: Known for high-purity catalysts and ligands, Strem offers this compound for research applications.[7]

-

Biosynth: Supplies the ligand for pharmaceutical testing and research.[8]

-

Santa Cruz Biotechnology: Provides the ligand as a C₂-symmetric ligand for enantioselective catalysis.

Physicochemical and Spectroscopic Data

The quantitative data for (S,S)-tBu-BOX has been compiled from various commercial and literature sources to provide a comprehensive overview for researchers.

| Property | Value | Source(s) |

| CAS Number | 131833-93-7 | [1][4][5][6] |

| Molecular Formula | C₁₇H₃₀N₂O₂ | [3] |

| Molecular Weight | 294.43 g/mol | [1][3][9] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 89-91 °C | [3][9] |

| Optical Rotation | [α]₂₀/D = -120° (c=5, CHCl₃) | [3] |

| Purity | ≥98% | [5] |

| Enantiomeric Excess | ≥98% e.e. | [5] |

| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |

| InChI Key | DPMGLJUMNRDNMX-VXGBXAGGSA-N | [3] |

Synthesis and Applications

(S,S)-tBu-BOX is a privileged ligand used to form chiral Lewis acid catalysts when complexed with various metal salts, most notably those of copper(II), zinc(II), and magnesium(II). These complexes are instrumental in catalyzing a range of enantioselective reactions.

General Synthesis Workflow

The synthesis of (S,S)-tBu-BOX typically starts from the commercially available amino acid (S)-tert-leucine. The general procedure involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-tert-leucinol. This is followed by acylation with a malonate derivative, such as dimethylmalonyl dichloride. The resulting dihydroxy malonodiamide undergoes a cyclization step to form the final bis(oxazoline) product.[4]

Key Catalytic Applications

The versatility of the (S,S)-tBu-BOX ligand is demonstrated in its application across numerous reaction types:

-

Diels-Alder Reactions: Copper(II)-tBu-BOX complexes are highly effective catalysts for enantioselective Diels-Alder reactions, forming chiral six-membered rings with excellent diastereo- and enantioselectivity.[10]

-

Aldol Reactions: Chiral Lewis acid complexes of tBu-BOX catalyze asymmetric Mukaiyama aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.

-

Michael Additions: The ligand is used in conjugate additions of various nucleophiles to α,β-unsaturated systems.

-

Cyclopropanation and Aziridination: Copper(I) complexes with tBu-BOX are used to catalyze the enantioselective cyclopropanation and aziridination of olefins.

-

Kharasch-Sosnovsky Allylic Oxidation: This ligand, in complex with copper, facilitates the enantioselective allylic oxidation of alkenes.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the catalyst and its application in a representative reaction.

Catalyst Preparation: Cu((S,S)-tBu-BOX)₂

This protocol describes the in situ formation of the chiral Lewis acid catalyst from the ligand and a copper(II) salt.

Materials:

-

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX]

-

Copper(II) trifluoromethanesulfonate [Cu(OTf)₂]

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Schlenk flask or similar oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add (S,S)-tBu-BOX (0.11 mmol, 1.1 equivalents) to an oven-dried Schlenk flask containing a magnetic stir bar.

-

Add anhydrous CH₂Cl₂ (e.g., 5 mL) to dissolve the ligand.

-

To the stirred solution, add Cu(OTf)₂ (0.10 mmol, 1.0 equivalent).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the complex is typically indicated by a color change to a light blue or green solution.

-

This solution of the chiral catalyst is used directly in the subsequent reaction without isolation.

Application: Enantioselective Diels-Alder Reaction

This protocol details the --INVALID-LINK--₂ catalyzed reaction between N-acryloyloxazolidinone and cyclopentadiene.

Materials:

-

In situ prepared --INVALID-LINK--₂ catalyst solution (0.10 mmol in CH₂Cl₂)

-

N-Acryloyl-2-oxazolidinone (1.0 mmol, 1.0 equivalent)

-

Cyclopentadiene (freshly cracked, 3.0 mmol, 3.0 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Reaction vessel suitable for low temperatures

-

Cryostat or dry ice/acetone bath

Procedure:

-

Cool the prepared catalyst solution in CH₂Cl₂ to the desired reaction temperature (e.g., -78 °C) in the reaction vessel.

-

Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the cold catalyst solution.

-

Stir the mixture for 5-10 minutes.

-

Slowly add the freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-4 hours), quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral cycloadduct.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using NMR spectroscopy and chiral HPLC analysis, respectively.

Catalytic Cycle

The proposed catalytic cycle for a Cu(II)-BOX catalyzed reaction, such as the Diels-Alder cycloaddition, involves the coordination of the dienophile to the chiral Lewis acidic copper center. This coordination activates the dienophile towards nucleophilic attack by the diene and creates a sterically hindered environment, directing the diene to attack from a specific face.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2′-イソプロピリデンビス[(4S)-4-tert-ブチル-2-オキサゾリン] 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS RN 131833-93-7 | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 131833-93-7 CAS MSDS ((S,S)-(-)-2,2'-ISOPROPYLIDENEBIS(4-TERT-BUTYL-2-OXAZOLINE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations [mdpi.com]

(S,S)-t-BuBox: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(S,S)-t-BuBox , with the systematic name (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) , is a chiral ligand widely employed in asymmetric catalysis. Its effective use in synthesizing enantiomerically pure compounds, crucial in the pharmaceutical and fine chemical industries, necessitates a thorough understanding of its safety and handling precautions. This guide provides an in-depth overview of its properties, hazards, and detailed protocols for its safe utilization in a laboratory setting.

Chemical and Physical Properties

(S,S)-t-BuBox is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 131833-93-7 | [1][2] |

| Molecular Formula | C₁₇H₃₀N₂O₂ | [1][2] |

| Molecular Weight | 294.43 g/mol | [1][2] |

| Melting Point | 89-91 °C | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |

| Optical Activity | [α]20/D -120°, c = 5 in chloroform | [2] |

Hazard Identification and Safety Precautions

(S,S)-t-BuBox is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[2] Adherence to strict safety protocols is mandatory to minimize risk.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling (S,S)-t-BuBox.[2][3][4]

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder outside of a fume hood. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of (S,S)-t-BuBox and ensure the safety of laboratory personnel.

-

Handling:

-

Storage:

Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed immediately.

| Incident | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

| Spill | For small spills, gently sweep up the material and place it into a suitable container for disposal. Avoid generating dust. For large spills, evacuate the area and contact emergency services. |

Experimental Protocols

The following section details a representative experimental workflow for the use of a chiral ligand, analogous to (S,S)-t-BuBox, in an asymmetric catalytic reaction. This protocol is adapted from the synthesis of (S)-t-BuPHOX and should be modified as necessary for the specific reaction being performed.

General Reaction Setup under Inert Atmosphere

Many reactions involving chiral ligands like (S,S)-t-BuBox are sensitive to air and moisture. Therefore, they are typically carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Caption: General workflow for an asymmetric catalytic reaction.

Quenching and Disposal

At the completion of the reaction, the mixture must be safely quenched. The specific quenching agent will depend on the reactants used. For reactions involving organometallic reagents, a common procedure is the slow, dropwise addition of a protic solvent (e.g., isopropanol) at low temperature (e.g., 0 °C), followed by the addition of water.

All chemical waste, both aqueous and organic, must be collected in appropriately labeled containers and disposed of in accordance with institutional and local regulations. Empty containers that held (S,S)-t-BuBox should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Conclusion

(S,S)-t-BuBox is a valuable tool in asymmetric synthesis. Its safe and effective use is contingent upon a clear understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and harness the full potential of this important chiral ligand.

References

The Evolution of a Privileged Class: A Technical Guide to Chiral Bisoxazoline Ligands

For Researchers, Scientists, and Drug Development Professionals

Chiral bisoxazoline (BOX) ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and fine chemical industries. Their remarkable success stems from a modular C2-symmetric architecture, which allows for fine-tuning of steric and electronic properties, and their ability to form stable, well-defined complexes with a wide array of metals. This technical guide provides an in-depth exploration of the historical development of these "privileged" ligands, detailed experimental protocols for their synthesis and application, and a quantitative comparison of their performance in key asymmetric transformations.

A Journey Through Time: The Genesis of Bisoxazoline Ligands

The story of bisoxazoline ligands is one of incremental yet ingenious discoveries that built upon foundational concepts in asymmetric catalysis. The initial exploration of oxazoline-containing ligands in the 1980s paved the way for the development of their C2-symmetric bisoxazoline counterparts, which quickly demonstrated their vast potential.

The first use of a chiral oxazoline ligand in asymmetric catalysis was reported by Brunner in 1984. However, it was the late 1980s and early 1990s that marked the pivotal period for the development of bisoxazoline ligands. In 1989, Hisao Nishiyama and his colleagues introduced the first pyridine-bridged bisoxazoline (PyBOX) ligands, which proved highly effective in the asymmetric hydrosilylation of ketones.[1] This was followed in 1990 by the work of Satoru Masamune's group, which reported the use of methylene-bridged bisoxazoline (BOX) ligands for the copper-catalyzed asymmetric cyclopropanation of olefins, achieving impressive enantioselectivities.[2][3]

The seminal contributions that solidified the importance of BOX ligands came in 1991, with independent publications from the laboratories of E. J. Corey and David A. Evans. Corey's group described the use of a C2-symmetric bis(oxazoline)-iron(III) complex as a highly effective catalyst for the enantioselective Diels-Alder reaction.[4] Concurrently, Evans' team detailed the application of bis(oxazoline)-copper complexes in the catalytic, asymmetric cyclopropanation of olefins.[5][6] These landmark papers showcased the versatility of BOX ligands and their ability to induce high levels of stereocontrol in different metal-catalyzed reactions, firmly establishing them as a privileged ligand class.[5]

The modularity of the bisoxazoline framework, which is typically synthesized from readily available chiral amino alcohols, has been a key driver of their widespread adoption.[3] Researchers can easily modify the substituents at the 4-position of the oxazoline rings (e.g., tert-butyl, isopropyl, or phenyl groups) and the bridging unit to optimize the ligand's performance for a specific transformation.[2][7]

Performance in Key Asymmetric Transformations: A Quantitative Comparison

The efficacy of chiral bisoxazoline ligands is best illustrated by their performance in a variety of asymmetric catalytic reactions. The choice of the substituent on the oxazoline ring and the metal center is crucial for achieving high yields and enantioselectivities. The following tables summarize the performance of common BOX and PyBOX ligands in several key transformations.

Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

The copper-catalyzed asymmetric cyclopropanation is a benchmark reaction for evaluating the stereocontrol exerted by chiral ligands. As the data indicates, the sterically demanding tert-butyl substituted BOX ligand generally provides the highest enantioselectivity.

| Ligand (R) | Catalyst | Solvent | Temp. (°C) | Yield (%) | trans:cis | ee (%) (trans) | Reference |

| Ph-BOX | CuOTf (1 mol%) | CH₂Cl₂ | 25 | 85 | 75:25 | 90 | Evans, et al. JACS 1991 |

| tBu-BOX | CuOTf (1 mol%) | CH₂Cl₂ | 25 | 91 | 70:30 | 99 | Evans, et al. JACS 1991 |

| iPr-BOX | CuOTf (1 mol%) | CH₂Cl₂ | 25 | 88 | 72:28 | 95 | Evans, et al. JACS 1991 |

Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene

In the Diels-Alder reaction, the Lewis acidity of the metal-ligand complex plays a critical role in activating the dienophile. Both iron and copper complexes of bisoxazoline ligands have proven to be highly effective.

| Ligand | Catalyst | Solvent | Temp. (°C) | Yield (%) | endo:exo | ee (%) (endo) | Reference |

| Ph-BOX | Fe(III) complex (10 mol%) | CH₂Cl₂ | -78 | 85 | 98:2 | 91 | Corey, et al. JACS 1991 |

| tBu-BOX | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 95 | >99:1 | 98 | Evans, et al. J. Am. Chem. Soc. 1993, 115, 6460-6461 |

| iPr-BOX | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 92 | >99:1 | 96 | Evans, et al. J. Am. Chem. Soc. 1993, 115, 6460-6461 |

Asymmetric Hydrosilylation of Acetophenone with Diphenylsilane

PyBOX ligands, with their tridentate coordination to the metal center, create a rigid chiral environment that is particularly well-suited for asymmetric hydrosilylation reactions.

| Ligand | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| (S)-iPr-PyBOX | RuCl₃ | THF | 0 | 91 | 94 | Nishiyama, et al. Organometallics 1989 |

| (S)-Ph-PyBOX | RuCl₃ | THF | 0 | 88 | 92 | Nishiyama, et al. Organometallics 1989 |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of a representative bisoxazoline ligand and its application in a catalytic asymmetric reaction.

Synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) (tBu-BOX)

This procedure is adapted from the literature and provides a reliable method for the synthesis of the widely used tBu-BOX ligand.

Materials:

-

(S)-tert-Leucinol

-

Dimethyl malonimidate dihydrochloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Methanol

Procedure:

-

To a solution of (S)-tert-leucinol (2.0 g, 17.1 mmol) in anhydrous dichloromethane (50 mL) at 0 °C is added triethylamine (5.3 mL, 37.6 mmol) dropwise.

-

Dimethyl malonimidate dihydrochloride (1.7 g, 8.5 mmol) is added portionwise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched with water (20 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 9:1 to 7:3 gradient) to afford the tBu-BOX ligand as a white solid.

General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general method for the enantioselective Diels-Alder reaction using a BOX-copper(II) catalyst.

Materials:

-

Chiral bisoxazoline ligand (e.g., tBu-BOX)

-

Copper(II) triflate (Cu(OTf)₂)

-

Anhydrous dichloromethane

-

Dienophile (e.g., N-acryloyl-2-oxazolidinone)

-

Diene (e.g., cyclopentadiene)

Procedure:

-

In a flame-dried flask under an inert atmosphere, the chiral bisoxazoline ligand (0.11 mmol) is dissolved in anhydrous dichloromethane (5 mL).

-

Copper(II) triflate (0.10 mmol) is added, and the mixture is stirred at room temperature for 1-4 hours until a clear blue or green solution is formed.

-

The solution is cooled to the desired temperature (e.g., -78 °C).

-

The dienophile (1.0 mmol) is added, and the mixture is stirred for 10 minutes.

-

The diene (3.0 mmol) is added dropwise over 5 minutes.

-